
3,4-Dimethylpyridine-2-carbonitrile
Overview
Description
3,4-Dimethylpyridine-2-carbonitrile is an organic compound belonging to the pyridine family. It is an important intermediate in organic synthesis and has been extensively used in various fields of research and industry. The compound is characterized by its pyridine ring substituted with two methyl groups at the 3 and 4 positions and a cyano group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyridine-2-carbonitrile typically involves the reaction of 3,4-dimethylpyridine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyridine ring .
Industrial Production Methods: In industrial settings, the compound can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,4-Dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Dimethylpyridine-2-carbonitrile
- 4,6-Dimethylpyridine-2,3-dicarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Comparison: 3,4-Dimethylpyridine-2-carbonitrile is unique due to the specific positioning of its methyl and cyano groups, which influence its reactivity and applications. Compared to 3,5-Dimethylpyridine-2-carbonitrile, it has different steric and electronic properties, affecting its behavior in chemical reactions. The presence of the cyano group at the 2 position makes it a versatile intermediate for further functionalization .
Biological Activity
3,4-Dimethylpyridine-2-carbonitrile, a pyridine derivative, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and applications based on diverse research findings.
This compound is a substituted pyridine that serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation to form pyridine N-oxides and reduction to yield amino derivatives. The compound is primarily synthesized through multi-step reactions involving the condensation of appropriate precursors such as benzaldehydes and cyanoacetates.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. A notable investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound showed enhanced activity against hepatoma cancer cells (HepG2), with some derivatives displaying a 2.3-fold higher cytotoxicity compared to the standard drug 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives of this compound exhibit potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. In comparative studies, specific derivatives achieved inhibition rates exceeding 55%, showcasing their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. For example, docking simulations revealed that this compound could effectively bind to key enzymes involved in cancer progression and microbial resistance mechanisms. The binding affinities observed in these studies suggest that modifications to the pyridine ring could enhance biological activity further .
Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
Study 1 | Cytotoxicity against HepG2 cells | IC50 = 0.78 µM |
Study 2 | Antimicrobial activity against S. aureus | Inhibition rate = 55% |
Study 3 | Molecular docking analysis | Strong binding to target enzymes |
Applications in Medicine and Industry
This compound is not only significant in academic research but also has practical applications in medicinal chemistry and industry:
- Medicinal Chemistry : It serves as a precursor for developing bioactive molecules and pharmaceuticals.
- Industrial Use : The compound is utilized in producing dyes and pigments due to its chemical stability and reactivity.
Properties
IUPAC Name |
3,4-dimethylpyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUUWMXUITYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629540 | |
Record name | 3,4-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57261-60-6 | |
Record name | 3,4-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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